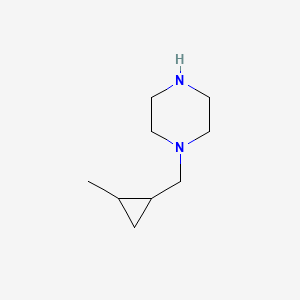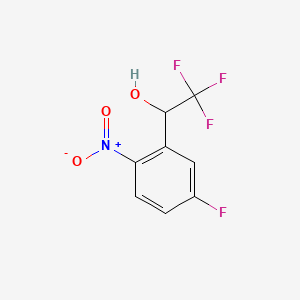
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-Fluoro-2-nitrobenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both trifluoromethyl and nitrophenyl groups provides a distinctive combination of electronic and steric effects, making it valuable for various research and industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H5F4NO3 |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChIキー |
UYGYINOQJOTYFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(C(F)(F)F)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


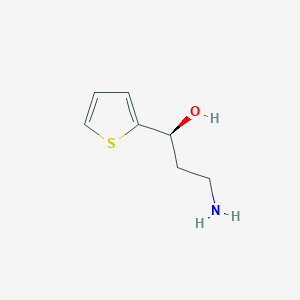
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)

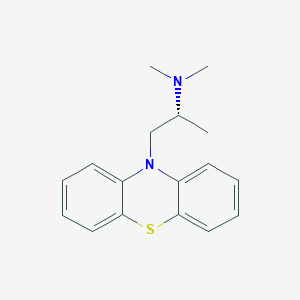
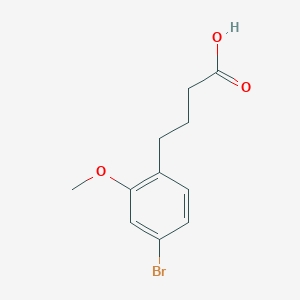


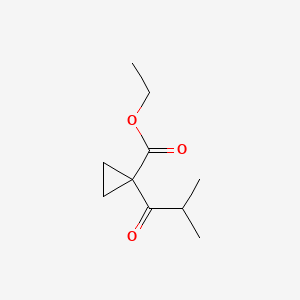
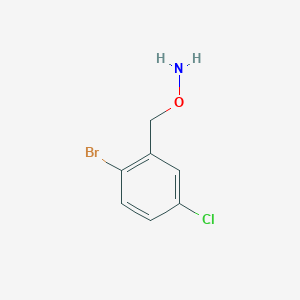
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
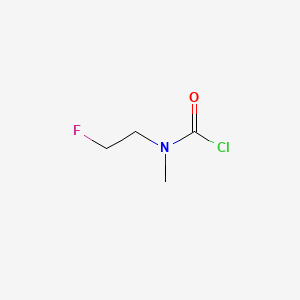
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
